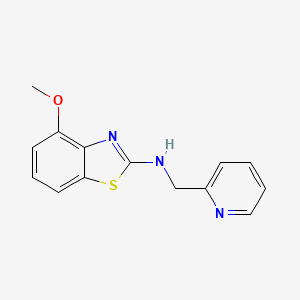

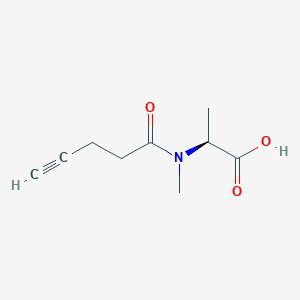

4-甲氧基-N-(吡啶-2-基甲基)-1,3-苯并噻唑-2-胺

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of Zn (II), Pd (II) and Cd (II) complexes, containing 4-methoxy-N-(pyridin-2-ylmethylene) aniline derivatives have been synthesized . The synthesis involved the use of different ligands and metal centers. The complexes were characterized using various techniques such as 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the X-ray crystal structures of Pd (II) complexes revealed distorted square planar geometries obtained via coordinative interaction of the nitrogen atoms of pyridine and amine moieties and two chloro ligands . The geometry around Zn (II) center in some complexes can be best described as distorted tetrahedral .Chemical Reactions Analysis

The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated . The substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction .科学研究应用

抗真菌性能

4-甲氧基-N-(吡啶-2-基甲基)-1,3-苯并噻唑-2-胺及其衍生物已显示出显著的抗真菌药物潜力。具体研究突出了它们对曲霉和黑曲霉等真菌的有效性。例如,与所讨论的化合物密切相关的某些二甲基嘧啶衍生物展示了作为抗真菌剂的有希望结果,暗示了在对抗真菌感染方面的潜在药用应用(Jafar et al., 2017)。

抗菌性能

该化合物及其结构相关衍生物已被研究其抗菌性能。研究表明,这些化合物在经过某些修饰和反应后,对各种细菌菌株表现出相当的抗菌活性。这表明它们在开发新的抗菌剂方面具有潜在用途,有助于对抗细菌感染(Vartale et al., 2008)。

增强体能表现

4-甲氧基-N-(吡啶-2-基甲基)-1,3-苯并噻唑-2-胺的衍生物已被研究其增强体能表现的潜力。在动物模型中,某些衍生物已被证明在跑步机和游泳测试等测试中改善体能表现,表明在运动医学或作为增强表现物质中可能的应用(Цублова等,2015)。

苯并噻唑衍生物的合成

该化合物已被用作合成各种苯并噻唑衍生物的前体。这些衍生物已被研究其在不同领域的潜在应用,包括制药和材料科学。研究强调了该化合物作为合成化学中多功能构建块的重要性(Schroeder et al., 2017)。

作用机制

The mechanism of action of similar compounds has been studied. For instance, the rate of substitution of the chloride by thiourea nucleophiles increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .

未来方向

The future directions in the research of similar compounds involve the synthesis and characterization of more complexes, and the evaluation of their catalytic activity . For instance, the polymerization of methyl methacrylate in the presence of modified methylaluminoxane was evaluated by all the synthesized complexes at 60°C .

属性

IUPAC Name |

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-18-11-6-4-7-12-13(11)17-14(19-12)16-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRPAYYDQJESTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride](/img/structure/B1415660.png)

![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)

![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)

![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)

![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)